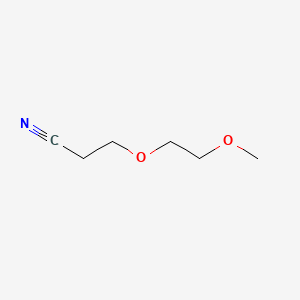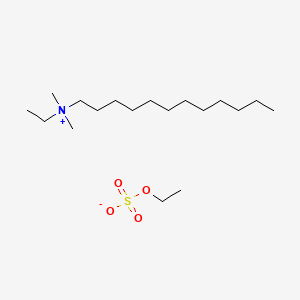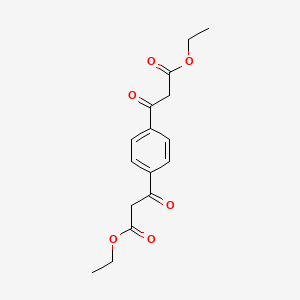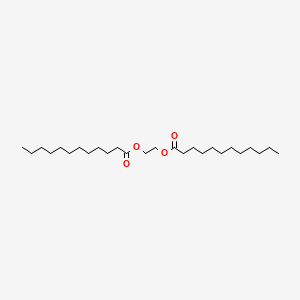
Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)-
Vue d'ensemble
Description
“Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)-” is a complex organic compound. It is a derivative of benzene, which is a cyclic hydrocarbon with a molecular formula of C6H6 . This compound has two chlorine atoms, a 3-methyl-4-nitrophenoxy group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)-” can be deduced from its name. It has a benzene ring as the core structure. Two chlorine atoms are attached to the 2nd and 4th carbon atoms of the benzene ring. A 3-methyl-4-nitrophenoxy group is attached to the 1st carbon atom of the benzene ring .Applications De Recherche Scientifique
Chemical Reactions and Products
The nitration of 4-methylphenol, similar in structure to the compound , results in the formation of 4-nitro dienone and 2,6-dinitrophenol, among other products. These pathways and the reaction with nitrogen dioxide are crucial for understanding similar reactions in Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)- (Hartshorn, Judd, Vannoort, & Wright, 1989).
The oxidation of benzene by binary oxidants like nitric acid and hydrogen peroxide can produce high-value compounds, such as 2,4-dinitrophenol and 4-nitrophenol, which have applications in organic synthesis, dye, medicine, pesticide, and explosive manufacturing (Liu, Gan, Gu, & Song, 2015).
Environmental Impact and Analysis
A residue method for determining 2,4-dichloro-1-(4-nitrophenoxy)-benzene in agricultural products like rice and wheat through electron capture gas-liquid chromatography is significant for environmental monitoring and safety assessments (Adler & Wargo, 1975).
The identification of 1,3,5-trichloro-2-(4-nitrophenoxy)benzene in marine life like shellfish highlights the environmental persistence and potential bioaccumulation of such compounds, raising concerns about ecological and human health (Yamagishi, Akiyama, Morita, Takahashi, & Murakami, 1978).
Biochemical Transformations
- The biotransformation of related compounds in plants, such as barley and Apera spica, involves the cleavage at the ether bond yielding phenols and their glucosides, which is crucial for understanding the environmental fate and degradation pathways of such herbicides (Schütte & Hoffmann, 1982).
Synthesis and Industrial Applications
The synthesis and characterization of novel fluorine-containing polyetherimide, using derivatives of 4-nitrophenoxy)benzene, demonstrate the potential for creating advanced materials with unique properties (Yu Xin-hai, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
4-(2,4-dichlorophenoxy)-2-methyl-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c1-8-6-10(3-4-12(8)16(17)18)19-13-5-2-9(14)7-11(13)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEPXYRUTLZDIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195273 | |
| Record name | Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42488-57-3 | |
| Record name | Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042488573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2,4-dichloro-1-(3-methyl-4-nitrophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[Methyl(phenylsulphonyl)amino]hexanoic acid](/img/structure/B1593872.png)











